1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)thiourea
Description
1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)thiourea is an asymmetrical thiourea derivative characterized by a naphthalene group and a pyridin-3-ylmethyl substituent. Thiourea derivatives are organosulfur compounds with the general formula (R1R2N)(R3R4N)C=S, where substituents (R groups) determine their physicochemical and biological properties .
Properties
IUPAC Name |
1-naphthalen-1-yl-3-(pyridin-3-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c21-17(19-12-13-5-4-10-18-11-13)20-16-9-3-7-14-6-1-2-8-15(14)16/h1-11H,12H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDUHXKSNSZXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355360 | |
| Record name | STK144390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56914-09-1 | |
| Record name | STK144390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biological Activity
1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)thiourea is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a thiourea functional group attached to a naphthalene moiety and a pyridine ring, which is significant for its biological interactions. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, highlighting its potential as:
1. Anticancer Agent
Research indicates that thiourea derivatives exhibit promising anticancer activity. In particular, compounds similar to this compound have shown effectiveness against various cancer cell lines. For instance, studies reported IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines . The mechanism of action is believed to involve the inhibition of angiogenesis and the modulation of cancer cell signaling pathways.
2. Antimicrobial Activity
Thiourea derivatives have demonstrated antibacterial properties against several pathogens. For example, compounds with similar structures have shown minimum inhibitory concentrations (MIC) in the range of 250 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar antimicrobial efficacy.
3. Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. It may interact with specific enzymes or receptors, modulating their activity effectively. This property is crucial for developing therapeutic agents targeting diseases related to enzyme dysfunction .
Case Studies
Several studies have investigated the biological effects of thiourea derivatives:
The biological activity of this compound is attributed to its ability to form specific interactions with molecular targets. The presence of both aromatic systems (naphthalene and pyridine) enhances its reactivity and interaction with biological macromolecules, influencing various signaling pathways.
Scientific Research Applications
Antitumor Activity
One of the primary areas of research surrounding this compound is its potential as an antitumor agent . Studies have shown that thiourea derivatives can exhibit significant inhibitory effects on various cancer cell lines. For instance, research indicated that modifications of thiourea frameworks led to compounds with enhanced activity against human lung adenocarcinoma cells (SPAC1) . The structural modifications of 1-naphthalen-1-yl-3-(pyridin-3-ylmethyl)thiourea may yield derivatives with improved efficacy against different cancer types.
Protein Kinase Inhibition
The compound has been explored for its ability to inhibit protein tyrosine kinases, which are crucial in cancer progression. The design of new inhibitors based on the thiourea scaffold has shown promising results, suggesting that this compound could be a lead compound for developing specific kinase inhibitors .
Photoluminescent Properties
Research has also highlighted the potential use of this compound in the development of photoluminescent materials . The self-assembly characteristics and photoluminescence of thiourea derivatives have been studied, indicating their applicability in optoelectronic devices . The unique electronic properties stemming from the naphthalene and pyridine moieties can be harnessed for creating advanced materials with specific light-emitting properties.
Biological Test Results
The biological activity of this compound has been evaluated through various assays:
- In vitro assays have demonstrated its potential cytotoxicity against several cancer cell lines.
- Binding affinity studies using surface plasmon resonance have been employed to understand its interaction with target proteins, providing insights into its mechanism of action .
Case Studies and Research Findings
A comprehensive analysis of literature reveals several case studies detailing the synthesis and evaluation of thiourea derivatives:
- Synthesis and Evaluation : A study synthesized a series of thiourea derivatives and evaluated their antitumor activity. Compounds were designed based on structural modifications to enhance binding affinity to target proteins involved in tumor growth .
- Photophysical Properties : Research focused on the photophysical properties of thiourea derivatives, demonstrating their potential use in light-emitting applications due to favorable luminescent characteristics .
- Structure-Activity Relationship (SAR) : Investigations into SAR have provided critical insights into how modifications affect biological activity, guiding future drug design efforts .
Comparison with Similar Compounds
Structural Comparisons
Thiourea derivatives vary in symmetry, substituent hydrophobicity, and functional groups. Key structural analogs include:
*Estimated based on molecular formula.
Key Observations :
- Symmetry : The target compound is asymmetrical, unlike 1,3-bis(pyridin-3-ylmethyl)thiourea . Asymmetry may improve selectivity in biological interactions .
- Functional Groups : Piperazine sulfonyl (Compound 28) and ferrocene () introduce polar or redox-active properties absent in the target compound.
Anticancer Potential
- EGFR Inhibition : Thioureas with aromatic groups (e.g., naphthalene) show promise as EGFR inhibitors by blocking tyrosine kinase activity. The target compound’s naphthalene moiety may mimic similar mechanisms observed in benzoyl-phenylthiourea derivatives .
- Cytotoxicity: Amino acid derivatives (M1/M2) exhibit lower cytotoxicity (IC50 > 100 µM) due to hydrophilic groups, whereas hydrophobic thioureas may require structural optimization to minimize toxicity .
Antimicrobial Activity
- Anti-Amoebic Activity : M1/M2 derivatives demonstrated IC50 values of 12–18 µM against Acanthamoeba, outperforming chlorhexidine. Hydrophobic thioureas like the target compound may exhibit enhanced penetration but require balance with solubility modifiers .
Physicochemical Properties
*Estimated based on analogous naphthalene-thioureas .
Key Findings :
- The target compound’s high LogP suggests strong lipid solubility, favoring blood-brain barrier penetration but requiring formulation adjustments for aqueous delivery.
- Sulfonyl and amino acid groups (M1/M2, Compound 28) improve solubility, making them preferable for intravenous applications .
Q & A
Basic: What are the most reliable synthetic routes for 1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)thiourea?
Methodological Answer:
The compound can be synthesized via nucleophilic addition of a pyridinylmethylamine derivative to 1-naphthyl isothiocyanate under mild conditions. A typical procedure involves dissolving (pyridin-3-ylmethyl)amine in methanol, adding 1-naphthyl isothiocyanate equimolarly, and stirring at room temperature for 12–24 hours. Purification via recrystallization (e.g., CH₂Cl₂/MeOH) yields crystalline products suitable for structural analysis . Control reaction stoichiometry and solvent polarity to minimize byproducts like disubstituted thioureas.
Basic: How can X-ray crystallography validate the molecular structure of this thiourea derivative?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, positioning H atoms geometrically (N–H = 0.86 Å, C–H = 0.93–0.97 Å) and applying riding constraints with isotropic displacement parameters (Uiso = 1.2Ueq). For accuracy, ensure data resolution ≤ 0.8 Å and refine anisotropic displacement parameters for non-H atoms. Validate hydrogen-bonding networks (e.g., N–H···S interactions) using Mercury or OLEX2 .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FTIR: Confirm thiourea C=S stretching (∼1250–1300 cm⁻¹) and N–H vibrations (∼3200–3350 cm⁻¹).
- NMR: Use <sup>1</sup>H/<sup>13</sup>C NMR to identify naphthyl (δ 7.2–8.5 ppm) and pyridinyl protons (δ 7.5–8.8 ppm). Assign thiourea NH protons (δ 9.5–10.5 ppm) with D2O exchange experiments.
- UV-Vis: Monitor π→π* transitions (naphthalene/pyridine) for solvatochromic behavior .
Advanced: How can computational methods complement experimental data for conformational analysis?
Methodological Answer:
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and compare with SCXRD data. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Use Atoms-in-Molecules (AIM) theory to quantify hydrogen-bond strengths. Validate via Raman spectroscopy and correlate experimental vs. computed vibrational frequencies .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Replicate assays: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, temperature).
- SAR analysis: Compare substituent effects (e.g., pyridinyl vs. phenyl groups) using molecular docking (AutoDock Vina).
- Toxicokinetics: Assess metabolic stability (CYP450 enzymes) and plasma protein binding to explain variability .
Advanced: What strategies mitigate challenges in analyzing thiourea tautomerism?
Methodological Answer:
Thioureas exhibit thione↔thiol tautomerism. Use low-temperature NMR (−40°C) to slow exchange rates. IR spectroscopy can differentiate thione (C=S, ∼1250 cm⁻¹) from thiol (S–H, ∼2550 cm⁻¹). For computational studies, apply solvent models (e.g., PCM) to simulate tautomeric equilibria in polar media .
Advanced: How to design toxicity studies for environmental impact assessment?
Methodological Answer:
- Ecotoxicology: Use Daphnia magna or Danio rerio models for acute toxicity (LC50).
- QSAR modeling: Predict bioaccumulation (logP) and persistence (BIOWIN models).
- Regulatory compliance: Cross-reference EPA’s ECOTOX database and ATSDR guidelines for permissible limits .
Advanced: How to optimize literature searches for thiourea derivatives in academic databases?
Methodological Answer:
Use Boolean queries in PubMed/TOXCENTER:
("this compound" OR "C1-Naphthalenes" OR CAS [insert])
AND ("crystallography" OR "toxicokinetics" OR "synthesis")
FILTER: Humans/Animals, 2003–2025
Include grey literature (TSCATS, NIH RePORTER) for unpublished data .
Advanced: What crystallographic software tools are recommended for handling twinned data?
Methodological Answer:
For twinned crystals, use SHELXL’s TWIN/BASF commands. Validate with Rint < 0.05 and Hooft y parameters. Compare refinement metrics (R1/wR2) for twin-law alternatives. PLATON’s TWINCHECK can identify pseudo-merohedral twinning .
Advanced: How to analyze intermolecular interactions in crystal packing?
Methodological Answer:
Generate Hirshfeld surfaces (CrystalExplorer) to map close contacts (e.g., C–H···π, π–π stacking). Quantify interaction contributions via fingerprint plots. Use PIXEL (CLP) to calculate lattice energies and identify dominant forces .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
